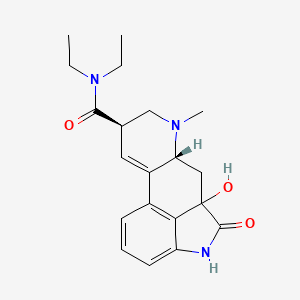

2-Oxo-3-hydroxy-lysergide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-hydroxy-lysergide typically involves the oxidation of lysergic acid diethylamide. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of potassium permanganate in an acidic medium .

Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a directly utilized compound. the synthesis of its precursor, lysergic acid diethylamide, involves the use of lysergic acid, which can be obtained from ergot alkaloids produced by the Claviceps purpurea fungus .

化学反応の分析

Types of Reactions: 2-Oxo-3-hydroxy-lysergide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: It can be reduced back to lysergic acid diethylamide under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Lysergic acid diethylamide.

Substitution: Alkylated derivatives of this compound.

科学的研究の応用

Toxicological Applications

Detection and Quantification:

O-H-LSD is primarily recognized for its utility in forensic toxicology. Studies have shown that it is present in urine at concentrations significantly higher than those of LSD, often ranging from 16 to 43 times greater . This characteristic makes O-H-LSD a more reliable biomarker for confirming LSD use in toxicological screenings.

Analytical Methods:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been widely employed for the detection of O-H-LSD in biological matrices. For instance, a study validated two methods for determining LSD and O-H-LSD in blood, achieving limits of detection (LOD) as low as 0.01 ng/mL . Another study reported LODs of 0.25 pg/mg in hair samples . These methods have been applied to real forensic cases, demonstrating their effectiveness in identifying drug use .

| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| LC-MS/MS | Blood | 0.01 | 0.05 |

| LC-MS/MS | Urine | 0.01 | 0.025 |

| LC-MS/MS | Hair | 0.25 pg/mg | N/A |

Pharmacokinetic Studies

Metabolism Insights:

Research indicates that O-H-LSD is produced during the metabolism of LSD in human liver microsomes, with studies confirming its presence in all tested liver fractions incubated with LSD . This metabolic pathway is crucial for understanding the pharmacokinetics of LSD and its metabolites.

Concentration Analysis:

In controlled studies, O-H-LSD concentrations were found to be significantly elevated compared to LSD, which aids in establishing a clearer pharmacokinetic profile for LSD usage . The understanding of these dynamics is essential for both clinical and forensic applications.

Clinical Implications

Potential Therapeutic Uses:

While primarily studied for its role as a metabolite, there is ongoing research into the broader therapeutic implications of compounds related to LSD and its metabolites, including O-H-LSD. The unique properties of these compounds could lead to novel therapeutic avenues in treating mental health disorders, although this area remains largely exploratory.

Case Studies

Several case studies highlight the practical applications of O-H-LSD detection methods:

- Case Study 1: In a legal case involving suspected LSD ingestion, both LSD and O-H-LSD were quantified using validated LC-MS/MS methods, revealing significant concentrations of O-H-LSD that supported the case against the individual .

- Case Study 2: Another investigation analyzed urine samples from individuals shortly after suspected LSD use, confirming the presence of O-H-LSD at levels significantly higher than those of LSD itself, thus reinforcing its role as a key marker for drug testing .

作用機序

The mechanism of action of 2-oxo-3-hydroxy-lysergide is not fully understood. it is believed to interact with the serotonin system by binding to and activating 5-hydroxytryptamine subtype 2 receptors (5-HT2). This interaction interferes with inhibitory systems, resulting in perceptual disturbances and other effects similar to those of lysergic acid diethylamide .

類似化合物との比較

2-Oxo-3-hydroxy-lysergide is structurally related to other substituted tryptamines, such as:

Psilocybin: Found in psychedelic mushrooms, shares similar mechanisms of action and effects.

N,N-Dimethyltryptamine (DMT): Another potent hallucinogen with similar receptor interactions.

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine with similar psychoactive properties.

Uniqueness: this compound is unique due to its specific formation as a metabolite of lysergic acid diethylamide and its role in the metabolic pathway of this potent hallucinogen .

生物活性

2-Oxo-3-hydroxy-lysergide (O-H-LSD) is a significant metabolite of lysergic acid diethylamide (LSD), known for its hallucinogenic properties. Understanding the biological activity of O-H-LSD is crucial for both forensic toxicology and pharmacological studies, as it may provide insights into the metabolic pathways of LSD and its effects on human physiology.

Metabolism and Detection

O-H-LSD is primarily formed in the body after the administration of LSD. Studies have shown that this metabolite is often present in urine at concentrations significantly higher than those of LSD itself. For instance, one study reported that O-H-LSD concentrations ranged from 8,021 to 28,466 pg/mL, compared to LSD concentrations of 561 to 7,007 pg/mL, indicating a presence 4 to 41 times greater than LSD . This characteristic makes O-H-LSD a valuable marker for detecting LSD use in various biological samples.

Table 1: Concentration Comparison of LSD and O-H-LSD in Urine

| Sample Type | LSD Concentration (pg/mL) | O-H-LSD Concentration (pg/mL) | Ratio (O-H-LSD:LSD) |

|---|---|---|---|

| Sample 1 | 561 | 8021 | 14.3 |

| Sample 2 | 7007 | 28466 | 4.1 |

Analytical Methods

The detection and quantification of O-H-LSD in biological matrices are typically performed using advanced analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated for their sensitivity and specificity, allowing for the detection of O-H-LSD at low concentrations in urine and hair samples.

Method Validation Results

A study validated an LC-MS/MS method with limits of detection (LODs) for O-H-LSD at 0.025 ng/mL in urine and 0.5 pg/mg in hair . The method demonstrated good linearity and precision across various concentrations, making it suitable for forensic applications.

Biological Activity

The biological activity of O-H-LSD is closely related to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in the hallucinogenic effects associated with LSD. Research indicates that O-H-LSD may exhibit agonist or partial antagonist effects on serotonin activity, similar to its parent compound .

Neuropharmacological Effects

O-H-LSD's effects on neurotransmitter systems have been documented. For example, LSD administration has been shown to reduce urinary dopamine excretion while not significantly affecting norepinephrine or serotonin levels . This suggests that O-H-LSD may influence dopaminergic pathways, contributing to its psychoactive properties.

Case Studies

Two notable case studies illustrate the application of O-H-LSD detection methods in forensic contexts:

- Case Study A : In a legal case involving suspected LSD ingestion, urine samples were analyzed using validated LC-MS/MS methods. Results indicated LSD concentrations of 0.48 ng/mL and O-H-LSD concentrations of 4.19 ng/mL, highlighting the metabolite's presence shortly after ingestion .

- Case Study B : Another case involved hair analysis where LSD was detected at concentrations of 1.27 pg/mg, while O-H-LSD was present but below quantification limits. This underscores the importance of analyzing both compounds for comprehensive drug monitoring .

特性

IUPAC Name |

(6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZSHHCNLVHCNV-VRORWYBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436244 | |

| Record name | 2-Oxo-3-hydroxy-LSD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111295-09-1 | |

| Record name | 2-Oxo-3-hydroxy-lysergide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111295091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-hydroxy-LSD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-3-HYDROXY-LYSERGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU55DR6345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。